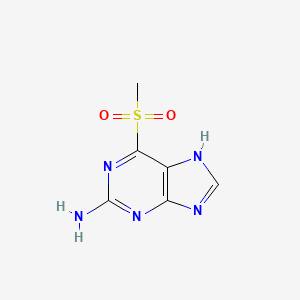

6-(Methylsulfonyl)-9H-purin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

82499-04-5 |

|---|---|

Molecular Formula |

C6H7N5O2S |

Molecular Weight |

213.22 g/mol |

IUPAC Name |

6-methylsulfonyl-7H-purin-2-amine |

InChI |

InChI=1S/C6H7N5O2S/c1-14(12,13)5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11) |

InChI Key |

BMLIZZUILSDYDO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC(=NC2=C1NC=N2)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 6 Methylsulfonyl 9h Purin 2 Amine and Its Analogs

Nucleophilic Reactivity of the Purine (B94841) Ring System

The purine ring system in 6-(methylsulfonyl)-9H-purin-2-amine and its analogs is susceptible to nucleophilic attack, primarily at the C6 position, due to the presence of the strong electron-withdrawing methylsulfonyl group. This group acts as an excellent leaving group, facilitating a variety of substitution reactions.

Substitution Reactions at Electrophilic Centers (e.g., Chloro Group Substitution)

The methylsulfonyl group at the C6 position of the purine nucleus renders this carbon highly electrophilic and prone to nucleophilic substitution. This reactivity is comparable to that of a 6-chloropurine (B14466), making the methylsulfonyl group a valuable alternative as a leaving group in the synthesis of 6-substituted purines. nih.gov The activation of a 6-methylthio group via oxidation to the corresponding methylsulfinyl or, more effectively, the methylsulfonyl derivative, creates a superior leaving group for displacement by various nucleophiles. researchgate.net

This strategy has been employed in the post-synthetic modification of oligonucleotides, where the methylsulfonyl group is displaced by nucleophiles like thiols and amines. nih.gov The reaction of 6-methylsulfonylpurine derivatives with hydrazine (B178648) has also been reported to displace the methylsulfonyl group, leading to the formation of 6-hydrazinopurines. rsc.org Similarly, in related heterocyclic systems like as-triazines, the methylsulfonyl group can be readily replaced by nucleophiles such as ammonia (B1221849) and methoxide. clockss.org This highlights the general utility of the methylsulfonyl moiety as a versatile leaving group, analogous to a halogen, for introducing diverse functionalities onto the purine scaffold.

Amination Reactions (e.g., at C6 with Aromatic Amines)

A significant application of the reactivity of 6-(methylsulfonyl)purine derivatives is in amination reactions to produce 6-aminopurine compounds, which are of considerable interest in medicinal chemistry. The methylsulfonyl group at C6 is readily displaced by primary and secondary amines, including aromatic amines. researchgate.netnumberanalytics.com This reaction provides a direct route to N6-substituted adenine (B156593) analogs.

For instance, a series of 6-alkyl- and arylamino-9-(tetrahydro-2-pyranyl)purines were successfully synthesized by reacting the corresponding 6-methylsulfonylpurine precursor with various amines. researchgate.net This displacement reaction is a type of nucleophilic aromatic substitution. While direct alkylation of amines can sometimes be difficult to control, their use as nucleophiles to displace a leaving group like methylsulfonyl on a purine ring is an effective synthetic strategy. mnstate.edumasterorganicchemistry.com The reaction is not limited to the C6 position; in other purine derivatives, a chloro group at the C2 position can be substituted by an arylamine, demonstrating the general principle of amination on the purine core. The synthesis of 2-arylaminopurines and 6-alkoxy-2-arylaminopurines further underscores the importance of this reaction class in generating libraries of potential kinase inhibitors. nih.gov

Carbanion Additions to Purine Derivatives

The electrophilic C6 carbon in 6-methylsulfonylpurine analogs is also susceptible to attack by carbon-based nucleophiles (carbanions). This allows for the formation of C-C bonds at the C6 position, a key transformation for creating purine derivatives with expanded structural diversity. Research has shown that the 6-methylsulfonyl group can be effectively displaced by carbanions derived from active methylene (B1212753) compounds. researchgate.net

In one study, the reaction of a 6-methylsulfonylpurine nucleoside with carbanions generated from diethyl malonate, ethyl cyanoacetate (B8463686), and malononitrile (B47326) led to the corresponding 6-C-substituted purine nucleosides. researchgate.net Similarly, the carbanion from nitromethane (B149229) was also used successfully in this displacement reaction. researchgate.net Another approach to forming C-C bonds on the purine ring involves the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where a carbanion attacks an electron-deficient position on the ring. yu.edu.jo While some methods generate carbanions directly on the purine ring to react with electrophiles, these can have limited synthetic applicability. avcr.czauburn.edu The displacement of a good leaving group like a methylsulfonyl moiety by an external carbanion remains a more common and efficient strategy. researchgate.net

| Nucleophile Source | Resulting C6-Substituent | Reference |

| Diethyl malonate | -CH(COOEt)₂ | researchgate.net |

| Ethyl cyanoacetate | -CH(CN)(COOEt) | researchgate.net |

| Malononitrile | -CH(CN)₂ | researchgate.net |

| Nitromethane | -CH₂NO₂ | researchgate.net |

| Sodium cyanide | -CN | researchgate.net |

Amino Group as Nucleophile (e.g., N-Alkylation)

While the purine ring itself is subject to nucleophilic attack, the exocyclic 2-amino group of this compound, along with the ring nitrogen atoms, can also exhibit nucleophilic character, particularly in reactions like alkylation. However, direct alkylation of purine derivatives typically occurs on the nitrogen atoms of the purine ring rather than the exocyclic amino group. ub.edunih.gov The N7 and N9 positions are generally the most nucleophilic sites for alkylation, leading to a mixture of regioisomers. nih.gov

The regioselectivity of alkylation is influenced by the substrate, the alkylating agent, and the reaction conditions. ub.edu In a study on the phase-transfer-catalyzed alkylation of 6-(methylsulfanyl)purin-2-amine, a close analog of the title compound, alkylation occurred exclusively at the ring nitrogens, yielding a mixture of N9- and N7-alkylated products. The N9 isomer was the major product in all cases. The use of different catalysts and alkylating agents influenced the ratio of the N9 to N7 product, but no N2-alkylation of the amino group was observed. This indicates that the 2-amino group is significantly less nucleophilic than the heterocyclic nitrogen atoms under these conditions.

| Alkylating Agent | Catalyst | Base | Ratio (N9/N7) | Reference |

| BuBr | TBAB | 50% NaOH | 2.7 | |

| BuBr | 18-crown-6 | KOH | 2.3 | |

| Cl(CH₂)₂Br | TBAB | 50% NaOH | 4.0 | |

| Cl(CH₂)₂Cl | TBAB | 50% NaOH | 5.0 |

Oxidative Transformations

Oxidation of the Methylsulfonyl Group

The methylsulfonyl group (-SO₂CH₃) in this compound contains sulfur in its highest oxidation state (S(VI)). Consequently, this group is generally stable and not susceptible to further oxidation under standard chemical conditions.

Instead, the key oxidative transformation concerning this functional group is its formation from lower oxidation state sulfur precursors. The synthesis of 6-(methylsulfonyl)purine derivatives typically involves the oxidation of a corresponding 6-(methylthio)purine or 6-(methylsulfinyl)purine. researchgate.netacs.org This oxidation is a crucial step to "activate" the C6 position, as the resulting methylsulfonyl group is a much better leaving group for nucleophilic substitution reactions compared to the methylthio group. researchgate.net Various oxidizing agents can be used for this transformation, including m-chloroperbenzoic acid (m-CPBA) and magnesium monoperoxyphthalate. researchgate.net Therefore, in the context of oxidative transformations, the methylsulfonyl group is the product of oxidation, which then facilitates a range of subsequent chemical conversions.

Condensation Reactions Involving Amino Groups

The amino group at the C2 position of this compound is a key functional handle for various condensation reactions, allowing for the construction of more complex molecular architectures.

The amino group of 2-aminopurine (B61359) derivatives can participate in condensation reactions with a variety of electrophiles. For example, the reaction of 2-aminopyridine (B139424) with barbituric acid derivatives can lead to unexpected condensation products, resembling a Mannich-type reaction. scielo.org.mx This suggests that the 2-amino group in the purine system can exhibit similar reactivity.

A common transformation involves the cyclocondensation of 2-aminopurines with suitable precursors to build fused heterocyclic systems. nih.govresearchgate.netpreprints.org For instance, the synthesis of 2-aminopurine itself can be achieved through the cyclization of 2,4,5-triaminopyrimidine with triethylorthoformate and acetic anhydride (B1165640). nih.gov This highlights the utility of the amino group in forming the imidazole (B134444) ring of the purine core.

Furthermore, the amino group can be a nucleophile in reactions with other functional groups. For example, the reaction of 5-amino-4-amidino-imidazoles with nitro-benzaldehydes results in the formation of 2-(nitrophenyl)adenine derivatives. researchgate.net While this example involves an imidazole precursor, it demonstrates the principle of condensing an amino group with an aldehyde to form a new C-N bond, a reaction pathway that could be applicable to the 2-amino group of this compound.

The reactivity of the amino group can also be influenced by the other substituents on the purine ring. The electron-withdrawing nature of the methylsulfonyl group at C6 would likely decrease the nucleophilicity of the 2-amino group, potentially requiring more forcing reaction conditions or specific catalysts for condensation reactions.

| Reactant 1 | Reactant 2 | Product Type | Reference(s) |

| 2-Aminopyridine | Barbituric acid derivatives | Mannich-type condensation product | scielo.org.mx |

| 2,4,5-Triaminopyrimidine | Triethylorthoformate/Acetic anhydride | 2-Aminopurine | nih.gov |

| 5-Amino-4-amidino-imidazoles | Nitro-benzaldehydes | 2-(Nitrophenyl)adenine derivatives | researchgate.net |

| 1H-Tetrazol-5-amine | Morpholinoacrylonitrile | Tetrazolo[1,5-a]pyrimidine-7-amine | nih.gov |

Ring Modifications and Rearrangements

The purine ring, while relatively stable, can undergo various ring modification and rearrangement reactions, particularly under specific conditions or with appropriately substituted derivatives.

A notable transformation of purine analogs involves the ring expansion of cyanopurine derivatives. The reaction of 6-cyanopurines with nucleophilic amines can lead to the formation of pyrimido[5,4-d]pyrimidines. researchgate.netnih.gov This process involves the initial attack of the amine on the nitrile group, followed by a series of rearrangements and ring closure to yield the expanded heterocyclic system. For example, the reaction of 9-substituted 6-cyanopurines with hydrazine in DMSO at room temperature can lead to the formation of 8-(arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidines. nih.gov

The synthesis of the starting 6-cyanopurine (B1214740) is often achieved from a corresponding 6-halopurine or by other synthetic routes. researchgate.net While this compound does not possess a cyano group, its conversion to a 6-cyanopurine derivative would open up this ring expansion pathway. Given that the methylsulfonyl group is a good leaving group, its displacement with a cyanide nucleophile could be a viable route to the necessary precursor.

| Starting Material | Reagent(s) | Product | Reference(s) |

| 9-Substituted 6-cyanopurines | Hydrazine | 8-(Arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidines | nih.gov |

| 6-Cyanopurine | Nucleophilic amines | Pyrimido[5,4-d]pyrimidines | researchgate.net |

The imidazole ring of the purine system can be opened under various conditions, providing access to 4,5-disubstituted pyrimidine (B1678525) derivatives. This ring-opening can be initiated by nucleophilic attack, often by hydroxide (B78521) ions. researchgate.netrsc.orgresearchgate.net The susceptibility to imidazole ring opening is influenced by the substituents on the purine ring. For example, the presence of a 7-alkyl group can facilitate the alkaline-induced ring fission of guanine (B1146940). umich.edu

The mechanism of imidazole ring opening often involves the formation of a carbinolamine intermediate at the C8 position, followed by cleavage of the C8-N9 bond. umich.edu This leads to the formation of a formamidopyrimidine (FAPy) derivative. researchgate.netumich.edu These FAPy derivatives are important intermediates and can be used to synthesize other heterocyclic systems. researchgate.net

| Purine Derivative | Condition/Reagent | Product Type | Key Mechanistic Feature | Reference(s) |

| Guanine nucleosides/nucleotides | N-alkali at 100°C | 4,5-Diaminopyrimidine (B145471) derivative | Imidazole ring opening | rsc.org |

| 7-Methylguanosine | Alkali | Formylated and deformylated rom7Gua | Formation of a carbinolamine intermediate | umich.edu |

| Adenine-containing nucleosides | Alkali | 4,5,6-Triaminopyrimidine | Imidazole ring opening | rsc.org |

| Purines in general | Hydroxide | 4,5-Disubstituted pyrimidines | Nucleophilic attack at C8 | researchgate.netresearchgate.net |

Chemo- and Regioselective Reactions

The presence of multiple reactive sites in this compound—the C6 position with a good leaving group (methylsulfonyl), the C2 amino group, and various ring nitrogens—makes chemo- and regioselectivity a critical aspect of its chemistry.

In nucleophilic aromatic substitution (SNAr) reactions, the methylsulfonyl group at the C6 position is an excellent leaving group, often more so than a halogen. This allows for selective substitution at this position with various nucleophiles, such as amines and thiols. researchgate.netresearchgate.net For instance, 9-substituted 2-chloro-6-sulfonylpurines react with sodium azide (B81097) to selectively displace the sulfonyl group, yielding 6-azido-2-sulfonylpurine derivatives. researchgate.net This highlights the higher reactivity of the C6-sulfonyl group compared to the C2-chloro group towards azide nucleophiles.

The regioselectivity of reactions can often be controlled by the choice of reagents and reaction conditions. In the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a related heterocyclic system, the reaction with anilines and secondary aliphatic amines in the presence of a weak base leads to selective displacement of the chloride group. researchgate.net However, with deprotonated anilines, the sulfone group is displaced. researchgate.net This demonstrates that the nucleophile and the reaction conditions can dictate the site of reaction.

For this compound, nucleophilic attack is most likely to occur at the C6 position, displacing the methylsulfonyl group. The 2-amino group, being electron-donating, would slightly deactivate the C2 position towards nucleophilic attack. Reactions at the ring nitrogens, such as alkylation, are also possible and their regioselectivity would depend on factors like the nature of the alkylating agent and the reaction conditions, including the presence of a base.

| Substrate | Nucleophile/Reagent | Selectivity | Product | Reference(s) |

| 9-Substituted 2-chloro-6-sulfonylpurines | Sodium azide | C6-selective | 6-Azido-2-sulfonylpurine derivatives | researchgate.net |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines/secondary aliphatic amines (weak base) | C4-selective | 4-Amino-6-chloro-2-(methylsulfonyl)pyrimidine | researchgate.net |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Deprotonated anilines | C2-selective | 2-Anilino-4,6-dichloropyrimidine | researchgate.net |

| 6-Methylthiopurine derivatives | Amines (after oxidation to sulfonyl) | C6-selective | 6-Alkyl- and arylamino-9-(tetrahydro-2-pyranyl)purines | researchgate.net |

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide crucial information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the purine ring, the amino group, and the methylsulfonyl group. The proton on the C8 of the purine ring would likely appear as a singlet in the aromatic region. The protons of the amino group at the C2 position would also give rise to a characteristic signal, the chemical shift of which can be influenced by the solvent and concentration. The methyl protons of the sulfonyl group would be expected to produce a sharp singlet, typically in the upfield region compared to the aromatic protons. The imino proton at the N9 position of the purine ring would also be observable, though its signal might be broad and its chemical shift dependent on experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each carbon atom in the purine ring system and the methylsulfonyl group would produce a distinct signal. The chemical shifts of the carbon atoms in the purine ring are characteristic of this heterocyclic system. The carbon of the methyl group in the methylsulfonyl substituent would have a chemical shift in the aliphatic region.

Table 1: Predicted NMR Data for this compound

| Analysis | Predicted Chemical Shift (ppm) | Description |

| ¹H NMR | ~8.0-8.5 | Singlet, H8 of purine ring |

| ~6.5-7.5 | Broad singlet, NH₂ at C2 | |

| ~3.0-3.5 | Singlet, CH₃ of methylsulfonyl group | |

| ~12.0-14.0 | Broad singlet, NH at N9 | |

| ¹³C NMR | ~160 | C6 (attached to sulfonyl group) |

| ~155 | C2 (attached to amino group) | |

| ~152 | C4 | |

| ~140 | C8 | |

| ~115 | C5 | |

| ~40 | CH₃ of methylsulfonyl group |

Note: The predicted values are based on the analysis of structurally similar purine derivatives and may vary depending on the solvent and other experimental conditions.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₆H₇N₅O₂S, the expected monoisotopic mass is 213.0320. chemspider.com

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to confirm the elemental composition with high accuracy. The measured mass would be compared to the calculated mass for the proposed formula, providing strong evidence for the compound's identity. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, for instance, the loss of the methylsulfonyl group or fragments of the purine ring.

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

| Molecular Formula | - | C₆H₇N₅O₂S |

| Monoisotopic Mass | Calculated | 213.032045 u chemspider.com |

| HRMS (ESI) | [M+H]⁺ | Expected around 214.0393 u |

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the amino group and the purine ring would appear in the region of 3100-3500 cm⁻¹. The C=N and C=C stretching vibrations of the purine ring would be observed in the 1500-1650 cm⁻¹ region. The sulfonyl group would show strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1150-1100 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The purine ring vibrations would be expected to be strong in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Technique | Predicted Wavenumber (cm⁻¹) | Assignment |

| IR | 3100-3500 | N-H stretching (amine and purine ring) |

| 1500-1650 | C=N and C=C stretching (purine ring) | |

| 1350-1300 | Asymmetric SO₂ stretching | |

| 1150-1100 | Symmetric SO₂ stretching | |

| Raman | 1500-1650 | Purine ring breathing modes |

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

UV-Vis spectroscopy provides information on the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the purine ring system. ontosight.ai The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would be expected to show absorption maxima characteristic of the purine scaffold. ontosight.aiwhiterose.ac.uk The position and intensity of these bands are influenced by the substituents on the purine ring.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Transition |

| Ethanol | ~270-290 | π → π* |

Note: The exact wavelength of maximum absorption can be affected by the solvent polarity and pH.

Crystallographic Analysis

Should a suitable single crystal be obtained, XRD analysis would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding and stacking interactions, which govern the packing of the molecules in the crystal lattice. In purine derivatives, hydrogen bonding involving the amino group and the nitrogen atoms of the purine ring is a common feature, often leading to the formation of well-defined supramolecular structures. nih.gov

Table 5: General Crystallographic Parameters for Purine Derivatives

| Parameter | Typical Values/Features |

| Crystal System | Monoclinic, Orthorhombic are common |

| Space Group | Centrosymmetric space groups are frequent |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |

Note: The actual crystallographic parameters would be specific to the crystal form of this compound.

Analysis of Hydrogen Bonding Networks and Crystal Packing

In the crystal structure of a related compound, 9-benzyl-6-benzylsulfanyl-9H-purin-2-amine, inversion dimers are formed through pairs of N—H⋯N hydrogen bonds, creating R22(8) loops. nih.gov These dimers are further linked by C—H⋯N interactions, resulting in the formation of sheets along the (100) plane. nih.gov The purine ring in this molecule is nearly planar. nih.gov The study of such interactions provides insights into how this compound might organize in a crystalline solid, with the amino group and purine nitrogen atoms acting as potential hydrogen bond donors and acceptors. nih.gov The analysis of various crystal structures reveals that robust N—H⋯O hydrogen bonds often act as the primary building blocks, supported by other interactions like C—H⋯O and C—H⋯π. researchgate.net

| Interaction Type | Description | Resulting Motif/Structure |

| N—H⋯N | Hydrogen bond between an amino group and a purine nitrogen atom. | Forms inversion dimers and larger ring structures (e.g., R22(8), R44(20), R24(10)). nih.govresearchgate.net |

| C—H⋯N | Weak hydrogen bond between a carbon-hydrogen bond and a nitrogen atom. | Links dimers into sheets. nih.gov |

| N—H⋯O | Strong hydrogen bond, often a primary building block in crystal packing. | Primary building block in many crystal structures. researchgate.net |

| C—H⋯O | Ancillary interaction supporting the main hydrogen bonding network. | Provides additional stabilization to the crystal lattice. researchgate.net |

| C—H⋯π | Interaction between a C-H bond and a π-system of an aromatic ring. | Contributes to the overall stability of the crystal packing. researchgate.netresearchgate.net |

Chromatographic Techniques

Chromatographic methods are indispensable for monitoring the progress of chemical reactions and assessing the purity of the final product.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique widely used to monitor the progress of organic reactions. sigmaaldrich.comlibretexts.orgresearchgate.net For the synthesis of purine derivatives, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of products. nih.govrsc.org The separation is based on the differential partitioning of the compounds between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents). sci-hub.senih.gov The progress of reactions involving purine analogs can be monitored by spotting the reaction mixture on a TLC plate at different time intervals and observing the appearance of new spots corresponding to the product and the disappearance of the starting material spots. nih.govrsc.org Visualization of the spots is typically achieved under UV light (254 nm). umich.edu

For instance, in the synthesis of a related purine derivative, the reaction progress was monitored by TLC using a solvent system of n-hexane:ethyl acetate (B1210297) (0.5:3.5). nih.gov The choice of an appropriate solvent system is crucial for achieving good separation of the components in the reaction mixture. sci-hub.se

| Technique | Application | Key Parameters | Visualization |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Stationary Phase (e.g., Silica Gel), Mobile Phase (Solvent System) | UV light (254 nm) umich.edu |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Progress

High-Performance Liquid Chromatography (HPLC) is a more powerful chromatographic technique that provides quantitative information about the purity of a compound and the progress of a reaction. ibna.rotandfonline.com It is frequently used in the purification and analysis of purine derivatives. nih.gov

Reverse-phase HPLC is a common mode used for these compounds, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) and water with an additive like formic acid or trifluoroacetic acid. tandfonline.comnih.gov The purity of the final compound is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A purity of >95% is often required for subsequent biological testing. tandfonline.com

Several studies on related purine analogs report the use of HPLC for purification and purity analysis, detailing the specific columns, solvent systems, and detection wavelengths used. tandfonline.comnih.gov For example, the purification of N6-(4-(methylsulfonyl)benzyl)-N2-(4-nitrobenzyl)-9H-purine-2,6-diamine was achieved using reverse-phase HPLC with a gradient of acetonitrile in water containing 0.1% formic acid. tandfonline.com

| Technique | Application | Stationary Phase | Mobile Phase Example | Detection |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment, Reaction Progress, Purification | Reverse-Phase (e.g., C18) | Acetonitrile/Water with 0.1% Formic Acid tandfonline.com | UV (e.g., 220 nm, 254 nm) tandfonline.com |

Advanced Characterization for Electronic Properties

Understanding the electronic properties of a molecule is crucial for predicting its reactivity and potential biological activity.

Cyclic Voltammetry for Redox Potential Determination

Cyclic Voltammetry (CV) is an electrochemical technique used to determine the redox potentials of a compound. rsc.org The redox potential provides information about the ease with which a molecule can be oxidized or reduced, which is a key aspect of its electronic behavior. nih.gov For purine derivatives, which can participate in redox reactions in biological systems, determining their redox potentials is of significant interest. dovepress.com

| Technique | Property Determined | Significance |

| Cyclic Voltammetry (CV) | Redox Potential | Indicates the ease of oxidation/reduction; provides insight into electronic behavior and potential for redox-related biological activity. nih.gov |

Installation of the C2 Amine Group

Amination Strategies at Purine C2

The introduction of an amino group at the C2 position of the purine ring is a critical step in the synthesis of the target compound and related structures. This transformation is often achieved through nucleophilic aromatic substitution (SNAr) reactions where a halogen atom at the C2 position is displaced by an amine. mdpi.com For instance, the synthesis of 2-aminopyrimidines, a related structural motif, highlights general strategies for introducing C2-N bonds that can be conceptually applied to purines. acs.orgresearchgate.net

In the context of purine synthesis, amination can be part of a broader sequence of reactions. Reviews of purine chemistry detail various chemical modifications, including amination, which can be achieved through nucleophilic substitution. rsc.orgrsc.orgresearchgate.net For example, 8-amino-substituted purines have been synthesized from 8-chloro-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione using ethanolic ammonia (B1221849) at elevated temperatures. rsc.orgrsc.org While this example is for the C8 position, the principle of using halogenated purines as precursors for amination is a common and effective strategy applicable to the C2 position as well. The biosynthesis of guanosine (B1672433) monophosphate (GMP) from inosine (B1671953) monophosphate (IMP) also involves an amination step at the C2 position, underscoring the biological relevance of this transformation. nih.gov

Sequential Functionalization of Halogenated Purine Intermediates

The synthesis of polysubstituted purines often necessitates a carefully planned sequence of reactions to achieve the desired substitution pattern. Halogenated purines, such as 2,6-dichloropurine (B15474), are versatile and common starting materials for this purpose. rsc.org The differential reactivity of the halogen atoms at various positions on the purine ring allows for selective and sequential functionalization.

A general strategy involves the stepwise modification of the C2, C6, and C8 positions. mdpi.com For instance, starting with 2,6-dichloropurine, a synthetic route could involve a selective nucleophilic substitution at one position, followed by modification at the second. The synthesis of certain anticancer agents begins with the alkylation of 2,6-dichloropurine, followed by the introduction of amines at the C6 position, and finally a C2 substitution. rsc.org The methylsulfonyl group (–SO₂CH₃) at the C6 position, as seen in the target compound, is typically installed by the oxidation of a corresponding methylthio (–SCH₃) precursor. The methylthio group itself is often introduced by reacting a 6-chloropurine (B14466) with methanethiol. The resulting 6-methylthiopurine can then be oxidized to the more reactive 6-methylsulfonylpurine, which is an excellent leaving group for subsequent nucleophilic substitutions. researchgate.net

This sequential approach allows for the construction of complex purine derivatives with distinct functionalities at different sites on the heterocyclic core. nih.govrsc.org

Table 1: Reactivity and Functionalization of Purine Positions

| Position | Common Precursor | Reaction Type | Introduced Group | Reference |

|---|---|---|---|---|

| C2 | 2-Chloropurine | SNAr (Amination) | -NH₂ | rsc.org, rsc.org |

| C6 | 6-Chloropurine | SNAr (Thiolation) | -SCH₃ | researchgate.net |

| C6 | 6-Methylthiopurine | Oxidation | -SO₂CH₃ | researchgate.net |

| C6 | 6-Methylsulfonylpurine | SNAr | Amines, Carbanions | researchgate.net |

| C8 | 8-Chloropurine | SNAr (Amination) | -NH₂ | rsc.org, rsc.org |

N9-Substituent Introduction Techniques

Modification at the N9 position of the purine imidazole (B134444) ring is a common strategy in the development of purine-based compounds. mdpi.com The introduction of substituents at this position can significantly influence the molecule's biological activity and physical properties.

N-Alkylation of Purine Scaffolds

N-alkylation is a fundamental method for introducing alkyl or benzyl (B1604629) groups onto the purine core. This reaction is typically performed by treating the purine with an alkyl halide in the presence of a base. ub.eduresearchgate.net However, a significant challenge in purine alkylation is controlling the regioselectivity, as reactions can occur at both the N9 and N7 positions. ub.eduacs.org

Various methods have been developed to improve the efficiency and selectivity of N9-alkylation. A reliable and rapid method utilizes tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a promoter, often leading to the desired N9-alkylated product in high yield and selectivity within minutes. nih.govnih.gov Another approach involves performing the alkylation under microwave irradiation, which can significantly reduce reaction times and improve regioselectivity towards the N9 isomer. ub.eduresearchgate.net

Table 2: Comparison of N9-Alkylation Methods for Purines

| Method | Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Conventional | Alkyl Halide, K₂CO₃/NaH | DMF, heat | Standard procedure | nih.gov, researchgate.net |

| TBAF-Assisted | Alkyl Halide, TBAF | DMF, room temp | Rapid, high yield, high N9 selectivity | nih.gov, nih.gov |

| Microwave-Assisted | Alkyl Halide, (Bu)₄NOH | Microwave, 60°C | Fast, improved N9 regioselectivity | ub.edu, researchgate.net |

The introduction of a benzyl group at the N9 position is a specific case of N-alkylation. This can be achieved by reacting a purine precursor with a benzyl halide, such as benzyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). researchgate.net Studies on the N-benzylation of various 8-phenyl-substituted chloropurines have shown that the regioselectivity of the reaction (N7 vs. N9) is highly dependent on the position of the chloro-substituent on the purine ring. researchgate.net For example, the synthesis of purine precursors from N-benzyl-4-nitroimidazole demonstrates an early introduction of the benzyl group prior to the formation of the purine ring itself. mdpi.com

An alternative and powerful method for introducing N-alkyl and N-benzyl groups is through reductive amination. rsc.orgresearchgate.net This two-step process, which can be performed in one pot, involves the initial formation of an imine between an amine (such as an aniline (B41778) derivative of a purine) and an aldehyde, followed by the reduction of the imine to the corresponding secondary amine. rsc.orgresearchgate.net

This technique has been successfully applied to the synthesis of N-alkylanilino-purines using H-cube technology, where the imine formation and its subsequent catalytic hydrogenation occur in situ. rsc.org A key advantage of this method is that it avoids harsh reducing agents and can be performed under neutral conditions, making it compatible with acid-sensitive functional groups. researchgate.netrsc.org The process allows for the mono-alkylation of the amine, preventing the over-alkylation that can plague direct alkylation methods. rsc.orgresearchgate.net

Regioselectivity in Purine N-Alkylation

Achieving regioselective alkylation at the N9 position over the N7 position is a persistent challenge in purine chemistry. ub.eduacs.org The outcome of the reaction is influenced by a combination of electronic, steric, and reaction condition factors.

One successful strategy to enforce N9 selectivity involves the use of purine precursors with bulky substituents at the C6 position. These substituents can physically block or "shield" the adjacent N7 position from the alkylating agent, thereby directing the reaction exclusively to the N9 position. acs.orgresearchgate.net

The choice of base and solvent system is also critical. The use of tetrabutylammonium hydroxide (B78521) under microwave irradiation has been shown to favor the formation of N9-alkylated products. ub.eduresearchgate.net Similarly, TBAF-assisted alkylation demonstrates high N9 selectivity under mild conditions. nih.govnih.gov It is proposed that faster reactions with more reactive alkyl halides tend to yield the N9-alkylpurine, which is often the kinetic product, while longer reaction times or higher temperatures can lead to mixtures containing the thermodynamically more stable N7-isomer. ub.edu

The electronic nature of the purine substrate itself plays a role. For instance, the N-benzylation of 2-chloro-8-phenylpurines occurs on the imidazole ring (N7/N9), whereas the same reaction on 6-chloro-8-phenylpurine occurs on the pyrimidine (B1678525) ring (N3), highlighting how substituent placement can dramatically alter the reactivity of the heterocyclic system. researchgate.net In some cases, specific conditions can be tailored to favor the N7 isomer, such as the use of SnCl₄ as a catalyst for the tert-alkylation of N-trimethylsilylated purines. nih.gov

Advanced Synthetic Approaches

Advanced synthetic strategies have been developed to efficiently construct and modify the purine scaffold, enabling the introduction of various substituents at specific positions. These methods include transition metal-catalyzed reactions, nucleophilic aromatic substitutions, and sophisticated ring formation strategies.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in purine synthesis. clockss.orgresearchgate.net Palladium-catalyzed reactions, in particular, have been extensively used to create a wide array of substituted purine derivatives. clockss.orgnih.gov These methods offer a versatile approach to functionalize the purine ring with aryl, heteroaryl, alkyl, and other groups. researchgate.netnih.gov

Common palladium-catalyzed cross-coupling reactions employed in purine synthesis include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate. It has been successfully used for the C-6 arylation of purines. researchgate.net

Stille Coupling: This method utilizes organotin reagents to couple with organic halides. It has proven effective for creating C-C bonds with vinylstannanes. clockss.org

Negishi Coupling: Organozinc reagents are employed in this reaction, which has been used for the synthesis of 6-alkyl, cycloalkyl, and aryl-9-(β-d-ribofuranosyl)purines from 6-chloropurine nucleosides. nih.gov

Hiyama Coupling: This reaction uses organosilanes as coupling partners and has been applied to the synthesis of biaryl derivatives. mdpi.com

Liebeskind-Srogl Cross-Coupling: This reaction allows for the C-6 arylation or alkenylation of purine scaffolds using boronic acids with 8-substituted 6-thiophenylpurines. researchgate.net

The efficiency of these reactions often depends on the choice of catalyst, ligand, and reaction conditions. clockss.org For instance, the use of bulky phosphine (B1218219) ligands can significantly improve the yield of cross-coupling reactions involving Grignard reagents. clockss.org

Table 1: Examples of Palladium-Mediated Cross-Coupling Reactions in Purine Synthesis

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 6-halopurine, Arylboronic acid | Pd(0) complex | 6-Arylpurine | clockss.org |

| Stille | 6-halopurine, Vinylstannane | Pd(PPh₃)₄ | 6-Vinylpurine | clockss.org |

| Negishi | 6-chloropurine nucleoside, Organozinc halide | (Ph₃P)₄Pd | 6-Alkyl/Arylpurine nucleoside | nih.gov |

| Liebeskind-Srogl | 6-Thiophenylpurine, Boronic acid | Palladium(II)/Copper(I) | 6-Aryl/Alkenylpurine | researchgate.net |

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for introducing various substituents onto the purine ring, particularly at the C2, C6, and C8 positions. researchgate.netrsc.org This reaction typically involves the displacement of a good leaving group, such as a halogen or a sulfonyl group, by a nucleophile. researchgate.net The reactivity of the purine core towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atoms in the rings.

In the context of synthesizing compounds like this compound, the methylsulfonyl group at the C6 position acts as an excellent leaving group. This allows for the introduction of a wide range of nucleophiles, including amines, to generate 6-substituted purine derivatives. researchgate.net The synthesis often starts from a more readily available precursor, such as 6-chloropurine or 6-mercaptopurine (B1684380), which is then converted to the methylsulfonyl derivative to activate the C6 position for substitution. researchgate.net

The regioselectivity of SₙAr reactions on polysubstituted purines can often be controlled by the reaction conditions and the nature of the substituents already present on the ring. mdpi.com For example, in 2,6-dichloropurine, the chlorine at the C6 position is generally more reactive towards nucleophilic substitution than the one at the C2 position. researchgate.net

Table 2: Nucleophilic Aromatic Substitution for Purine Functionalization

| Starting Material | Leaving Group | Nucleophile | Product | Reference |

| 6-Chloropurine | Chlorine | Amines | 6-Aminopurines | researchgate.net |

| 6-Methylsulfonylpurine | Methylsulfonyl | Amines, Carbanions | 6-Substituted purines | researchgate.net |

| 2,6-Dichloropurine | Chlorine | Amines | 2-Chloro-6-aminopurines | researchgate.net |

| 4,6-Dichloro-5-nitropyrimidine | Chlorine | Amines | 6-Substituted purines (after cyclization) | rsc.org |

The construction of the purine ring system itself is a key aspect of synthesizing substituted purines. The most classical and versatile method is the Traube purine synthesis, which involves the cyclization of a substituted pyrimidine precursor. wur.nl This strategy allows for the introduction of substituents at various positions of the purine core by starting with appropriately functionalized pyrimidines.

A common approach involves starting with a 4,5-diaminopyrimidine (B145471). wur.nl The substituent at the 2-position of the final purine is determined by the substituent at the 2-position of the pyrimidine precursor. The imidazole ring is then formed by reacting the 4,5-diamino groups with a one-carbon synthon, such as formic acid, a trialkyl orthoformate, or a similar cyclizing agent. rsc.orggoogle.com

Modern variations of this strategy allow for the synthesis of complex and highly substituted purines. For instance, starting from 4,6-dichloro-5-nitropyrimidine, reduction of the nitro group to an amine, followed by reaction with a primary amine and subsequent cyclization, can lead to 6,9-disubstituted purine derivatives. rsc.org

Another approach involves the construction of the purine ring from imidazole precursors. mdpi.com For example, 4-aminoimidazole-5-carboximes can be cyclized to form the purine ring system. mdpi.com This method provides an alternative route to purines that may not be easily accessible through the pyrimidine-based strategies.

Post-synthetic modification is a powerful strategy for introducing specific functionalities into pre-assembled purine-containing oligomers, such as DNA or RNA. nih.govrsc.org This approach involves incorporating a precursor nucleoside with a reactive group into the oligomer during solid-phase synthesis. nih.gov This reactive handle can then be selectively modified after the oligomer has been synthesized. nih.govnih.gov

A common strategy is to use a purine nucleoside with a good leaving group at a specific position. For example, a 6-chloropurine or a 6-methylthiopurine residue can be incorporated into an oligonucleotide. oup.com The leaving group can then be displaced by various nucleophiles to introduce a diverse range of modifications at the 6-position of the purine base within the oligomer. nih.govoup.com The methylthio group can be activated by oxidation to a methylsulfoxide or methylsulfone, making it a better leaving group for subsequent nucleophilic displacement. researchgate.netoup.com

This method has been used to introduce alkylamino groups and other functionalities into oligoribonucleotides. oup.com It offers a flexible way to create libraries of modified oligonucleotides for various biological and structural studies. nih.govnih.gov

Computational and Theoretical Studies of 6 Methylsulfonyl 9h Purin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which to examine the intricacies of molecular systems. For 6-(methylsulfonyl)-9H-purin-2-amine, these methods offer a detailed picture of its geometry, excited states, molecular orbitals, and bonding characteristics.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. nih.gov This is achieved by finding the minimum energy state on the potential energy surface. researchgate.net For purine (B94841) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been shown to provide geometries that are in good agreement with experimental data where available. nih.govnih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| Bond Length (C6-S) | ~1.78 Å |

| Bond Length (S-O1) | ~1.45 Å |

| Bond Length (S-O2) | ~1.45 Å |

| Bond Length (S-C(methyl)) | ~1.77 Å |

| Bond Angle (O1-S-O2) | ~120° |

| Bond Angle (C5-C6-S) | ~118° |

| Dihedral Angle (N1-C6-S-O1) | ~45° |

Note: These are illustrative values based on typical bond lengths and angles from DFT calculations on similar molecules. Actual values would require specific calculations for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the behavior of a molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excited states and the probabilities of transitions between the ground and excited states, which are fundamental to a molecule's UV-Vis spectrum. researchgate.nettemple.edu For purine analogs, TD-DFT has been successfully used to interpret their electronic absorption spectra, identifying the nature of the electronic transitions, such as n→π* and π→π* transitions. researchgate.netnih.gov

For this compound, TD-DFT calculations would predict the vertical excitation energies and oscillator strengths. The electronic transitions would likely involve the π-system of the purine ring and the lone pairs on the nitrogen and oxygen atoms. The methylsulfonyl group, being an electron-withdrawing group, is expected to influence the energies of the molecular orbitals and, consequently, the absorption wavelengths. ontosight.ai Investigations into other purine derivatives have shown that substitution can significantly shift the absorption bands. nih.gov

Analysis of Molecular Orbitals (e.g., FMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich purine ring and the amino group, while the LUMO is likely to have significant contributions from the purine ring and the electron-withdrawing methylsulfonyl group. The distribution of these orbitals provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are illustrative values based on calculations for similar purine derivatives. Actual values would require specific calculations.

Vibrational Frequency Analysis and Potential Energy Distribution

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of its chemical bonds. Theoretical vibrational frequency analysis using DFT can predict these spectra with a high degree of accuracy. nih.govresearchgate.net By calculating the harmonic vibrational frequencies, one can assign the experimentally observed spectral bands to specific vibrational modes of the molecule. nih.gov

A Potential Energy Distribution (PED) analysis further dissects these vibrational modes, quantifying the contribution of individual bond stretches, angle bends, and torsions to each normal mode of vibration. cnr.it For this compound, this analysis would help in identifying the characteristic vibrational signatures of the purine ring, the amino group, and the methylsulfonyl group. For instance, the symmetric and asymmetric stretching vibrations of the SO2 group would be expected to appear in specific regions of the IR and Raman spectra.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds. wikipedia.org

Electronic Structure and Reactivity Descriptors

Based on the electronic structure obtained from quantum chemical calculations, a variety of reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity and can be used to predict its behavior in chemical reactions. mdpi.comd-nb.info

Table 3: Key Electronic Structure and Reactivity Descriptors

| Descriptor | Definition | Predicted Trend for this compound |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated by -E(HOMO). | Relatively low due to the electron-rich purine and amino groups. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated by -E(LUMO). | Relatively high due to the electron-withdrawing methylsulfonyl group. |

| Electronegativity (χ) | The tendency of a molecule to attract electrons. Calculated as (I + A) / 2. | Moderate to high. |

| Chemical Hardness (η) | A measure of the resistance to change in electron distribution. Calculated as (I - A) / 2. | Relatively low, indicating higher reactivity. |

| Chemical Softness (S) | The reciprocal of chemical hardness (1/η). | Relatively high. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. Calculated as χ² / (2η). | Moderate to high, suggesting it can act as an electrophile. |

These descriptors, derived from the energies of the frontier molecular orbitals, offer a comprehensive picture of the electronic character and potential reactivity of this compound. The presence of both an electron-donating amino group and an electron-withdrawing methylsulfonyl group creates a molecule with a complex and interesting electronic profile, making it a subject of continued theoretical and experimental investigation. mdpi.commdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, prone to nucleophilic attack. Green and yellow represent intermediate potential values. researchgate.netresearchgate.net

For a molecule like this compound, the MEP map would likely show negative potential regions (red) around the nitrogen atoms of the purine ring and the oxygen atoms of the methylsulfonyl group, indicating their potential to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino group and the methyl group would exhibit positive potential (blue), marking them as potential hydrogen bond donors. This detailed charge distribution information is instrumental in understanding how the molecule might interact with biological receptors or other molecules. researchgate.netcomputabio.com

Fukui Functions for Reactive Site Identification

Fukui functions are another key concept in computational chemistry for predicting the reactivity of different sites within a molecule. researchgate.net Derived from density functional theory (DFT), these functions help identify which atoms are most likely to accept or donate electrons during a chemical reaction. Specifically, the Fukui function indicates the propensity of a site to undergo a nucleophilic attack (accept an electron), while points to its susceptibility to an electrophilic attack (donate an electron). A higher value of the Fukui function at a particular atomic site suggests a higher reactivity for that type of attack.

In the context of this compound, calculating the Fukui functions would allow for a quantitative assessment of the reactivity of each atom. It is expected that the nitrogen atoms in the purine ring and the oxygen atoms of the sulfonyl group would have high values for electrophilic attack, corroborating the qualitative predictions from MEP mapping. The analysis can pinpoint the most reactive sites with greater precision, which is crucial for understanding its chemical behavior and potential biological activity. researchgate.net

Electron Localization Function (ELF) and Local Orbital Localizer (LOL) Analysis

The Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are topological analysis tools that provide insights into the nature of chemical bonding within a molecule. researchgate.net ELF analysis, in particular, helps to visualize regions where electron pairs are localized, such as in covalent bonds and lone pairs. jussieu.frjussieu.fr The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization.

LOL provides a complementary perspective by illustrating the distribution of electron density and helping to distinguish between bonding and non-bonding regions. araproceedings.com For this compound, ELF and LOL analyses would reveal the covalent character of the bonds within the purine ring, the methylsulfonyl group, and the amino group. These analyses can also highlight the presence of lone pairs on the nitrogen and oxygen atoms, which are important for intermolecular interactions. araproceedings.com

Charge Distribution and Charge Transfer within the Molecule

Understanding the charge distribution and the possibility of intramolecular charge transfer is fundamental to characterizing the electronic properties of a molecule. Computational methods can quantify the partial charges on each atom, providing a detailed picture of the molecule's polarity. In this compound, the electronegative oxygen and nitrogen atoms are expected to carry partial negative charges, while the sulfur, carbon, and hydrogen atoms would have partial positive charges.

Intramolecular charge transfer refers to the redistribution of electron density between different parts of a molecule upon electronic excitation. This phenomenon is often studied using time-dependent density functional theory (TD-DFT). The analysis can reveal how the electron density shifts from donor to acceptor regions within the molecule, which is important for understanding its photophysical properties and reactivity.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are powerful techniques for studying the interactions between a small molecule, like this compound, and a biological target, such as a protein or enzyme. These methods provide atomic-level insights into binding mechanisms and can predict the stability of the resulting complex.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein and then scoring them based on their binding affinity.

For this compound, docking studies could be performed against various enzymes or receptors where purine derivatives are known to be active. tandfonline.comcore.ac.uk The results would provide a plausible binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. This information is invaluable for structure-based drug design and for understanding the molecule's mechanism of action. researchgate.net

Simulation of Binding Structures

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior and stability of the ligand-protein complex over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.

An MD simulation of the this compound-protein complex would reveal the flexibility of the ligand in the binding pocket and the stability of the key interactions identified in the docking study. The simulation can also provide insights into the conformational changes that the protein might undergo upon ligand binding. By analyzing the trajectory, one can calculate important thermodynamic properties, such as the binding free energy, which gives a more accurate estimate of the binding affinity than docking scores alone.

Theoretical Studies on Solvatochromic Properties and Solvent Effects

Theoretical studies investigating the solvatochromic properties of a compound examine how the surrounding solvent medium influences its absorption or emission spectra. For a molecule like this compound, such studies provide insight into the electronic distribution in its ground and excited states and how it interacts with solvents of varying polarity. While specific, in-depth solvatochromic studies focused solely on this compound are not prominent in the literature, the methodologies for analyzing similar purine derivatives are well-established and can be described. acs.orgresearchgate.net

The primary computational approach involves quantum chemical calculations, particularly using Density Functional Theory (DFT) for the ground state and Time-Dependent Density Functional Theory (TD-DFT) for the excited states. acs.org These methods are used to predict the ultraviolet-visible (UV-vis) absorption spectra of the molecule. To simulate the influence of different solvents, a polarizable continuum model (PCM) is often employed. researchgate.net This model approximates the solvent as a continuous dielectric medium, allowing for the calculation of spectroscopic properties in various environments, from nonpolar (like hexane) to polar (like water).

The key findings from such a theoretical study would focus on the predicted shifts in the maximum absorption wavelength (λmax) as a function of solvent polarity. The this compound molecule possesses an electron-donating amino group (-NH₂) at the C2 position and a potent electron-withdrawing methylsulfonyl group (-SO₂CH₃) at the C6 position. ontosight.ai This "push-pull" arrangement can lead to a significant intramolecular charge-transfer (ICT) character in its electronic transitions. Molecules with strong ICT character often exhibit pronounced solvatochromism.

Theoretical calculations would predict how solvents stabilize the ground state and the excited state differently. For a typical positive solvatochromism (a bathochromic or red shift in more polar solvents), the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. This reduces the energy gap for the electronic transition, shifting the absorption to a longer wavelength. DFT calculations can quantify this by computing the dipole moments of the ground state (μg) and the excited state (μe). acs.org

The expected results from a computational analysis of this compound would be tabulated to show the correlation between solvent polarity and spectral shifts.

Table 1: Illustrative Theoretical Solvatochromic Data for this compound This table is a representative example of data that would be generated from a TD-DFT/PCM study and is for illustrative purposes.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Predicted Shift (nm) |

| Gas Phase | 1.0 | 295 | - |

| n-Hexane | 1.9 | 298 | +3 |

| Chloroform | 4.8 | 305 | +10 |

| Ethanol (B145695) | 24.6 | 312 | +17 |

| Acetonitrile (B52724) | 37.5 | 315 | +20 |

| Water | 80.1 | 318 | +23 |

Computational Analysis of Steric and Electronic Factors Influencing Reaction Rates

Computational studies are crucial for understanding the reactivity of this compound, particularly the influence of its structural and electronic properties on reaction rates. The primary reaction pathway for functionalizing the purine ring at the C6 position is through nucleophilic aromatic substitution (SNAr). researchgate.net

Electronic Factors:

The dominant electronic feature of this molecule is the powerful electron-withdrawing nature of the methylsulfonyl (-SO₂CH₃) group. ontosight.ai This group exerts a strong negative inductive (-I) and negative mesomeric (-M) effect, which significantly reduces the electron density of the purine ring system. This deactivation of the ring makes it less susceptible to electrophilic attack but strongly activates it towards nucleophilic attack, especially at the carbon atom to which it is attached (C6). researchgate.net

Computational models, such as those using DFT, can quantify this electronic effect by calculating the partial atomic charges on the purine ring. These calculations consistently show that the C6 carbon bears a significant partial positive charge, making it the most electrophilic center and the prime target for nucleophiles. Furthermore, the sulfonyl group is an effective leaving group in SNAr reactions because it can stabilize a negative charge, facilitating its departure after the nucleophile has attacked the ring. researchgate.net This activation is critical for the synthesis of various C6-substituted purine derivatives.

Table 2: Hypothetical Calculated Partial Atomic Charges (NBO) for the this compound Ring System This table represents typical output from a DFT/NBO analysis to illustrate electronic effects and is for illustrative purposes.

| Atom | Calculated Partial Charge (e) |

| N1 | -0.45 |

| C2 | +0.25 |

| N3 | -0.50 |

| C4 | +0.30 |

| C5 | -0.15 |

| C6 | +0.75 |

| N7 | -0.40 |

| C8 | +0.10 |

| N9 | -0.35 |

As shown in the illustrative table, the C6 atom has the highest calculated partial positive charge, confirming it as the most likely site for nucleophilic attack.

Steric Factors:

Computational analysis can model the transition states of SNAr reactions. By calculating the activation energy (ΔG‡) for the approach of a nucleophile to the C6 position, researchers can predict reaction rates. These models would account for the steric repulsion between the incoming nucleophile and the atoms of the purine derivative. For bulky nucleophiles, this steric hindrance could lead to a slower reaction rate compared to smaller nucleophiles, even if the reaction is electronically favored. Steric effects are also known to be a key factor in determining the regioselectivity of reactions on the purine skeleton. scispace.com

Table 3: Illustrative Calculated Activation Energies for Nucleophilic Attack on C6 This table provides a hypothetical comparison of activation energies for different nucleophiles, as would be determined by transition state calculations.

| Nucleophile | Relative Steric Bulk | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| NH₃ (Ammonia) | Small | 15.2 |

| CH₃NH₂ (Methylamine) | Medium | 16.8 |

| (CH₃)₃N (Trimethylamine) | Large | 22.5 |

| N₃⁻ (Azide) | Small (Linear) | 14.9 |

These theoretical findings—combining electronic charge distribution and steric energy barriers—provide a comprehensive understanding of the reactivity of this compound and guide the rational design of synthetic pathways.

Structure Activity Relationship Sar Investigations of 6 Methylsulfonyl 9h Purin 2 Amine and Its Analogs

Positional Effects of Substituents on Biological Activity

The specific placement and nature of chemical groups on the purine (B94841) ring are critical determinants of a compound's interaction with biological targets, such as enzymes and receptors. mdpi.com Variations at the C6, C2, and N9 positions have been extensively studied to optimize potency, selectivity, and pharmacokinetic properties.

The C6 position of the purine ring is a key site for modification, and the nature of the substituent at this position profoundly influences biological activity. The methylsulfonyl group (–SO₂CH₃) at C6 is a strong electron-withdrawing group, which makes the C6 carbon highly electrophilic and susceptible to nucleophilic substitution. This property makes 6-methylsulfonylpurine derivatives valuable intermediates for synthesizing a variety of 6-substituted purines. researchgate.net

The strong electron-withdrawing nature of the methylsulfonyl group significantly impacts the electron distribution across the purine core. rsc.org This influences the molecule's ability to form hydrogen bonds and engage in other non-covalent interactions within a biological target's binding site. For instance, in the context of kinase inhibition, the C6 substituent often interacts with the hinge region of the ATP-binding pocket.

Studies on related sulfur-containing substituents at C6 reveal a spectrum of activities. For example, a series of 2-aminopurine (B61359) derivatives with sulfenamide (B3320178) (–SNH₂), sulfinamide (–SONH₂), and sulfonamide (–SO₂NH₂) groups at C6 were synthesized and evaluated for antileukemic activity. nih.gov The oxidation state of the sulfur atom was found to be crucial, with the 6-sulfenamide derivatives often showing significant activity. nih.gov The conversion of a 6-methylthio group, a precursor to the methylsulfonyl group, to the corresponding sulfoxide (B87167) or sulfone activates the C6 position, turning the substituent into a good leaving group for further chemical modifications. researchgate.netnih.gov

In contrast, substituting the C6 position with various alkyl, aryl, or amino groups leads to diverse biological profiles. For example, C6-cyclo secondary amine substituted purines have shown anticancer activity. nih.gov The introduction of bulky alkoxy groups, such as a cyclohexylmethoxy group, at C6 has been shown to produce dual inhibitors of enzymes like Nek2 and CDK2, and deletion of this substituent can eliminate activity. oncotarget.com

| C6 Substituent | Observed Influence/Activity | Reference Compound Example |

|---|---|---|

| Methylsulfonyl (–SO₂CH₃) | Strong electron-withdrawing group, activates C6 for nucleophilic substitution. researchgate.net | 6-Methylsulfonyl-9-(tetrahydro-2-pyranyl)purine |

| Sulfenamide (–SNH₂) | Exhibited significant anti-L1210 activity in mice. nih.gov | 2-amino-9H-purine-6-sulfenamide |

| Sulfinamide (–SONH₂) | Showed activity against L1210 leukemia. nih.gov | (R,S)-2-amino-9H-purine-6-sulfinamide |

| Sulfonamide (–SO₂NH₂) | Synthesized as a potential antileukemic agent. nih.gov | 2-amino-9H-purine-6-sulfonamide |

| Cyclohexylmethoxy | Dual inhibition of Nek2/CDK2; deletion abrogates activity. oncotarget.com | 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide |

| Cyclo secondary amines | Anticancer activity against various cell lines. nih.gov | C6-piperazine substituted purine steroid-nucleoside |

Substitutions at the C2 position also play a pivotal role in modulating the biological activity of purine analogs. The presence of an amino group (–NH₂) at C2, as in the parent compound 6-(methylsulfonyl)-9H-purin-2-amine, is a common feature in many biologically active purines. scielo.org.mx This amino group can act as a hydrogen bond donor, which is often crucial for anchoring the ligand in its binding site. For example, the amino group at C2 in some purine derivatives is known to be important for mutagenic activity by enabling mispairing with cytosine. researchgate.net

| C2 Substituent | Observed Influence/Activity | Reference Compound Example |

|---|---|---|

| Amino (–NH₂) | Common in biologically active purines; acts as a hydrogen bond donor. scielo.org.mx | 2-Amino-6-chloropurine (B14584) |

| Chloro (–Cl) | Maintains or slightly decreases affinity for H3R; alters electronic properties. nih.gov | 2-Chloro-N-(4-(methylsulfonyl)benzyl)-9H-purin-6-amine |

| Fluoro (–F) | Modifies electronic properties and can enhance stability against nucleophilic attack. scbt.com | 2-Fluoroadenine |

| None (Hydrogen) | Serves as a baseline for comparing the effects of other C2 substituents. | 6-Mercaptopurine (B1684380) |

The N9 position of the purine ring is frequently substituted to modulate physicochemical properties and biological activity. This position often extends into the solvent-exposed region of a protein's binding site, making it an ideal point for modification to improve properties like solubility, cell permeability, and selectivity without disrupting core binding interactions. nih.gov

Introducing a benzyl (B1604629) group at the N9 position can enhance interactions with cellular receptors by altering steric and electronic properties. scbt.com For instance, in the development of YTHDC1 inhibitors, N9-benzyl substituted purines demonstrated low micromolar potency, suggesting favorable van der Waals interactions with lipophilic residues in the binding pocket. nih.gov Similarly, various alkyl groups at N9 have been explored. In a series of N⁶-substituted purine derivatives, the introduction of C2-C4 alkyl chains at the N9 position resulted in compounds with significant cytokinin activity. nih.gov The nature of the N9 substituent has proven to be highly amenable to structural changes, leading to the development of numerous inhibitors for targets like Hsp90. nih.gov

| N9 Substituent | Observed Influence/Activity | Reference Compound Example |

|---|---|---|

| Benzyl | Enhances interactions with cellular receptors; can improve potency. scbt.comnih.gov | 9-Benzyl-2-chloro-N-methyl-9H-purin-6-amine |

| Alkyl Groups (e.g., Ethyl, Butyl) | Can modulate cytokinin activity and influence pharmacokinetic properties. nih.govacs.org | N⁶-[(3-methylbut-2-en-1-yl)amino]-9-(2-aminoethyl)purine |

| Tetrahydropyranyl | Maintained activity in cytokinin bioassays. nih.gov | 6-[(3-methylbut-2-en-1-yl)amino]-9-(tetrahydropyran-2-yl)purine |

| Phenyl | Can form favorable hydrophobic interactions. nih.gov | 9-phenyl-2,6-dichloro-9H-purine |

Role of Electronic and Steric Properties in Molecular Interactions

The biological activity of a molecule is fundamentally governed by its ability to interact with a target, which depends on a delicate balance of electronic and steric properties. mdpi.com These features dictate the strength and specificity of binding to receptors or enzymes.

The electronic landscape of a purine analog, shaped by its various substituents, is a critical factor in its biological function. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the charge distribution across the purine ring, affecting its ability to participate in electrostatic interactions, hydrogen bonding, and π-π stacking. mdpi.com

For example, the presence of EWGs, such as the methylsulfonyl group at C6 or a nitro group on an N9-aryl substituent, can enhance the electrophilicity of certain atoms, making them more susceptible to nucleophilic attack or influencing reaction kinetics. researchgate.netscbt.com In 3D-QSAR studies of purine-based inhibitors, the favorability of electronegative (electron-rich) or electropositive (electron-deficient) groups in specific regions of the binding site can be mapped to guide the design of more potent compounds. mdpi.com The correlation between the Hammett constants (a measure of a substituent's electronic effect) of C6 substituents and the NMR chemical shifts of the purine N-3 atom provides a quantitative link between electronic properties and the resulting electron distribution. rsc.org The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is another indicator of a molecule's reactivity; a smaller gap suggests higher reactivity. mazums.ac.ir

Steric properties, which relate to the size and shape of a molecule, are equally crucial for effective ligand-target binding. A substituent's bulk can either be beneficial, by promoting favorable interactions and occupying a specific pocket, or detrimental, by causing steric clashes that prevent optimal binding. oup.comresearchgate.net

The impact of steric hindrance is highly dependent on the topology of the target's binding site. For instance, in the development of herbicide safeners, increasing the number of substituents on an aromatic ring led to greater steric hindrance and a corresponding decrease in yield and, potentially, activity. acs.org Conversely, the introduction of bulky substituents can sometimes enhance binding by creating new van der Waals contacts. scbt.com In studies of purine analogs targeting the H3 receptor, substitutions at the ortho-position of an N9-aryl ring were found to be the most active, while para-substitution was least favorable due to steric hindrance with a phenylalanine residue in the binding site. nih.gov Therefore, optimizing biological activity requires a careful consideration of the spatial arrangement of substituents to ensure a complementary fit with the target protein.

Modulation of Pharmacological Profile by Purine Ring Modifications

Modifications to the core purine ring of 2-aminopurine analogs have been shown to significantly impact their biological activity. These changes can alter the electronic properties, conformation, and hydrogen bonding capabilities of the molecule, thereby influencing its interaction with target proteins.

Systematic alterations of the purine scaffold have been a key strategy in medicinal chemistry. For instance, the replacement of nitrogen atoms within the purine ring with carbon (deazapurines) or the introduction of additional nitrogen atoms (e.g., 8-azapurines) can profoundly affect the compound's binding affinity and selectivity. While specific data on this compound is limited in the public domain, general SAR principles for related 2,6-substituted purines can provide valuable insights.

Research on other 2-aminopurine derivatives has demonstrated that even subtle changes to the purine core can lead to significant shifts in activity. For example, in the context of cyclin-dependent kinase (CDK) inhibitors, the purine backbone establishes crucial hydrogen bonds with the hinge region of the kinase active site. nih.govacs.org Altering the purine ring could disrupt these essential interactions, leading to a loss of potency.

Rational Design Strategies for Potency and Selectivity

The rational design of this compound analogs aims to enhance their potency against a specific biological target while minimizing off-target effects, thereby improving their therapeutic index. This is often achieved through a combination of computational modeling and synthetic chemistry.

A primary strategy involves exploiting structural differences between the target and related proteins. For instance, in the development of selective CDK2 inhibitors, researchers have focused on the ATP-binding pocket. While the purine core of inhibitors like roscovitine (B1683857) makes similar hydrogen bond contacts with both CDK1 and CDK2, the substituent at the C6 position can be modified to achieve selectivity. nih.govacs.org The introduction of bulky or conformationally constrained groups at the C6 position can be poorly accommodated in the active site of one kinase compared to another, leading to selective inhibition. acs.org